Vonoprazan Fumarate

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2022 and has 5 investigational indications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

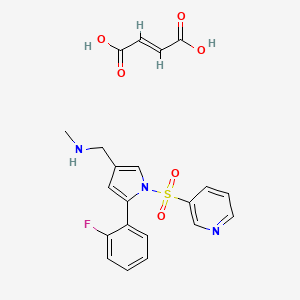

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGSHYHKHPCCJW-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881681-01-2, 1260141-27-2 | |

| Record name | 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881681-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vonoprazan fumurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK 438 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VONOPRAZAN FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vonoprazan Fumarate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vonoprazan Fumarate, a first-in-class potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders. Developed by Takeda Pharmaceutical Company, Vonoprazan offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), leading to a more rapid, potent, and sustained suppression of gastric acid. This technical guide provides an in-depth overview of the discovery of this compound, detailed chemical synthesis pathways with experimental protocols, its mechanism of action, and a summary of key clinical efficacy data.

Discovery and Development

The quest for a more effective and reliable acid suppressant than existing proton pump inhibitors (PPIs) led to the discovery of this compound (TAK-438). Researchers at Takeda Pharmaceutical Company aimed to overcome the limitations of PPIs, such as the need for acid activation, variable efficacy depending on CYP2C19 genetic polymorphisms, and relatively slow onset of action.[1] The research initiative sought to identify a potent, long-lasting potassium-competitive acid blocker.[2]

Through high-throughput screening, a pyrrole derivative was identified as a promising hit compound.[3] Subsequent medicinal chemistry efforts focused on optimizing this scaffold, leading to the discovery of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine, known as Vonoprazan.[2] This compound exhibited potent and selective inhibitory activity against H+,K+-ATPase through reversible and K+-competitive ionic binding.[2] Its fumarate salt was selected for development due to its favorable physicochemical properties.

Chemical Synthesis Pathways

Several synthetic routes for this compound have been developed, each with its own advantages. The following sections detail two prominent pathways.

Synthesis from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

A practical and efficient synthesis of this compound has been developed starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. This four-step process involves ester hydrolysis, amidation, sulfonyl chloride substitution, and amide reduction.[4][5]

Caption: Synthesis of this compound from a pyrrole carboxylate precursor.

Step 1: Ester Hydrolysis To a solution of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate in methanol and water, sodium hydroxide is added. The mixture is heated to 60°C for 3 hours. After cooling, the pH is adjusted with hydrochloric acid to precipitate the carboxylic acid, which is then filtered and dried to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid.[1]

Step 2: Amidation The resulting carboxylic acid is dissolved in a suitable solvent, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and triethylamine are added. Methylamine is then introduced, and the reaction is stirred at room temperature until completion. The product, 5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide, is isolated after an aqueous workup.[1][6]

Step 3: Sulfonylation The amide from the previous step is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) and cooled. A strong base like n-butyllithium is added to deprotonate the pyrrole nitrogen. Pyridine-3-sulfonyl chloride is then added, and the reaction is stirred until completion. The resulting product is 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide.[6]

Step 4: Amide Reduction and Salt Formation The sulfonamide is dissolved in THF and a reducing agent, such as lithium aluminum hydride (LiAlH4), is added slowly at 0°C. The reaction is stirred for several hours. After completion, the reaction is quenched, and the crude Vonoprazan is extracted. The free base is then treated with a solution of fumaric acid in methanol. The resulting precipitate is filtered and recrystallized to give this compound.[5]

Synthesis via Atom Transfer Radical Cyclization (ATRC)

A more recent and redox-economical approach involves the use of atom transfer radical cyclization (ATRC) to construct the core pyrrole ring.[7][8] This method avoids the use of some of the more hazardous reagents and multiple redox steps of earlier syntheses.[8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jmnc.samipubco.com [jmnc.samipubco.com]

- 4. Novel and practical synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 5. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606 - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Process of this compound [cjph.com.cn]

Vonoprazan Fumarate: A Technical Guide to its Core Mechanism of Action as a Potassium-Competitive Acid Blocker

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers, represent a significant global health burden. For decades, the primary treatment modality has been proton pump inhibitors (PPIs), which irreversibly inhibit the gastric H+,K+-ATPase, the final step in the acid secretion pathway.[1] However, PPIs have inherent limitations, including a slow onset of action, requirement for acid-activated conversion to their active form, and variability in efficacy due to cytochrome P450 (CYP) 2C19 genetic polymorphisms.[2][3]

Vonoprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in acid suppression therapy.[4] This novel, orally active compound directly inhibits the H+,K+-ATPase through a distinct mechanism, overcoming many of the limitations associated with traditional PPIs.[5][6] This technical guide provides an in-depth exploration of the core mechanism of action of Vonoprazan, supported by quantitative data, experimental methodologies, and visual representations of key pathways and concepts.

Core Mechanism of Action: Reversible Potassium Competition

The fundamental mechanism of Vonoprazan is its ability to inhibit gastric acid secretion by reversibly binding to the gastric H+,K+-ATPase enzyme in a potassium-competitive manner.[7] Unlike PPIs, which form covalent bonds with the proton pump, Vonoprazan's action is ionic and reversible.[7][8]

Key Mechanistic Features:

-

Direct and Competitive Inhibition: Vonoprazan directly competes with potassium ions (K+) for their binding site on the luminal side of the H+,K+-ATPase.[4][8] By blocking this critical site, it prevents the conformational change in the enzyme necessary for the exchange of H+ and K+ ions, thereby halting the secretion of hydrogen ions into the gastric lumen.[8][9]

-

No Requirement for Acid Activation: PPIs are prodrugs that require an acidic environment (pH < 4) for conversion into their active sulfonamide form.[10][11] In contrast, Vonoprazan is an active drug that does not need acid activation.[5][7] This allows it to inhibit both active and inactive proton pumps, leading to a more rapid onset of action.[2][12]

-

High pKa and Accumulation: Vonoprazan is a base with a high pKa value (9.06 to 9.37).[8][13][14] This chemical property causes it to be readily protonated and highly concentrated within the acidic secretory canaliculi of gastric parietal cells, where the H+,K+-ATPase is located.[8][14][15] This high local concentration contributes to its potent and sustained inhibitory effect.

-

Slow Dissociation: A crucial feature of Vonoprazan is its very slow rate of dissociation from the H+,K+-ATPase.[13][16] Molecular modeling studies suggest that Vonoprazan binds within a luminal vestibule of the enzyme.[1][13] Its exit is thought to be hindered by an electrostatic barrier presented by specific amino acid residues (asp137 and asn138), which explains its long-lasting inhibition and prolonged duration of action, extending beyond its plasma half-life.[1][12][13]

Diagram 1: Comparative Mechanism of Action

The following diagram illustrates the distinct mechanisms by which Vonoprazan (a P-CAB) and traditional Proton Pump Inhibitors (PPIs) inhibit the gastric H+,K+-ATPase in parietal cells.

Caption: Vonoprazan vs. PPI Mechanism of Action.

Quantitative Pharmacology

The unique mechanism of Vonoprazan translates into a distinct pharmacodynamic and pharmacokinetic profile characterized by potent, rapid, and sustained acid suppression.

Pharmacodynamic Profile

Vonoprazan demonstrates superior acid suppression compared to traditional PPIs. Its potency is approximately 350 times higher than that of lansoprazole.[7][15] This is reflected in its low binding affinity (Ki) and inhibitory concentration (IC50) values, as well as its ability to maintain a higher intragastric pH for extended periods.

Table 1: In Vitro Potency and Binding Affinity

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Ki (Binding Affinity) | 3.0 nM | - | [1][13][16] |

| 3.0 nM | pH 6.5 | [12][17] | |

| 10.0 nM | pH 7.0 | [12][17] | |

| IC50 | 0.018 nM | - | [17] |

| (vs. Lansoprazole) | (7,600 nM) | - |[17] |

Table 2: Pharmacodynamic Comparison of Vonoprazan (20 mg) vs. Lansoprazole (30 mg)

| Parameter | Day 1 | Day 7 | Reference |

|---|---|---|---|

| % Time Intragastric pH > 4 (Vonoprazan) | 62.4% - 63% | 83% - 87.8% | [15][18][19] |

| % Time Intragastric pH > 4 (Lansoprazole) | 22.6% | 42.3% | [18][19] |

| Onset of pH > 4 | ~4 hours | - | [15] |

| Separation from Lansoprazole | ~2.5 hours post-dose | - | [18][19] |

| Gastric Acid Secretion Reduction (at 5h) | ~78% | ~84% (Day 6) |[20] |

Pharmacokinetic Profile

Vonoprazan is rapidly absorbed and extensively distributed. Its metabolism is primarily mediated by CYP3A4, with minor contributions from other CYPs, making its pharmacokinetics less susceptible to the influence of CYP2C19 genetic polymorphisms compared to most PPIs.[15]

Table 3: Key Pharmacokinetic Parameters of Vonoprazan

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Tmax (Time to Peak Plasma Conc.) | 1.5 - 2.0 hours | After oral administration. | [15] |

| t½ (Terminal Half-life) | ~7.7 - 9.0 hours | In healthy adults. | [12][15] |

| Plasma Protein Binding | 80% | In healthy subjects. | [15] |

| Vd (Apparent Volume of Distribution) | ~1050 L | Indicates extensive tissue distribution. | [15] |

| Primary Metabolism | CYP3A4 | Minor roles for CYP2B6, CYP2C19, CYP2D6. | [15] |

| Bioavailability | Unknown in humans | Food has minimal effect. |[15] |

Key Experimental Methodologies

The characterization of Vonoprazan's mechanism and profile relies on specific and robust experimental protocols.

Protocol: In Vivo Pharmacodynamic Assessment (Intragastric pH Monitoring)

-

Objective: To measure the magnitude and duration of gastric acid suppression following drug administration.

-

Methodology:

-

Subject Selection: Healthy, Helicobacter pylori-negative, non-smoking adult subjects are recruited.[18]

-

Baseline Measurement: Continuous 24-hour intragastric pH is recorded prior to drug administration to establish a baseline.[18]

-

Instrumentation: A calibrated pH recording device (e.g., Sleuth/ZepHr, Sandhill Scientific) is used for continuous monitoring.[18]

-

Drug Administration: Subjects are randomized to receive single or multiple doses of Vonoprazan or a comparator (e.g., a PPI or placebo). Dosing occurs after an overnight fast.[18]

-

Monitoring: Intragastric pH is recorded continuously for 24 hours on specified study days (e.g., Day 1 and Day 7).[18]

-

Standardization: Standardized meals and snacks are provided at fixed times relative to dosing to minimize variability.[18]

-

Data Analysis: The primary endpoint is typically the percentage of the 24-hour period that the intragastric pH is maintained above a certain threshold (e.g., pH > 4).[18]

-

Diagram 2: Pharmacodynamic Assessment Workflow

This diagram outlines the typical workflow for a clinical study designed to assess the pharmacodynamics of an acid-suppressing agent like Vonoprazan.

Caption: Workflow for a Crossover Pharmacodynamic Study.

Protocol: In Vitro Binding and Inhibition Assays

-

Objective: To determine the binding affinity (Ki) and inhibitory potency (IC50) of Vonoprazan against the H+,K+-ATPase.

-

Methodology:

-

Enzyme Preparation: H+,K+-ATPase is isolated from gastric microsomes, typically from hog or rabbit stomachs.

-

Binding Assay (Radiometric): To determine binding selectivity, radiolabeled Vonoprazan is incubated with isolated gastric glands or parietal cells. The amount of bound radioactivity is measured to quantify binding.[1][13]

-

Inhibition Assay (IC50 Determination): The activity of the H+,K+-ATPase is measured by quantifying ATP hydrolysis in the presence of varying concentrations of Vonoprazan. The concentration of Vonoprazan that inhibits 50% of the enzyme's activity is the IC50 value.[17]

-

Ki Determination: The binding affinity constant (Ki) is calculated from IC50 values obtained in the presence of different concentrations of the competitor, potassium (K+), using kinetic models like the Cheng-Prusoff equation. This confirms the competitive nature of the inhibition.[16][17]

-

Structure-Function Relationship

The chemical structure of Vonoprazan is integral to its unique mechanism and favorable clinical profile. Unlike earlier P-CABs that were discontinued due to hepatotoxicity, Vonoprazan's structure, which lacks an imidazopyridine ring, is associated with a better safety profile.[8][13]

Diagram 3: Vonoprazan's Structure-Function Logic

This diagram connects the key chemical features of the Vonoprazan molecule to its resulting pharmacologic advantages.

Caption: Relationship between Vonoprazan's structure and its function.

Conclusion

Vonoprazan Fumarate operates via a fundamentally different mechanism than traditional PPIs. As a potassium-competitive acid blocker, its ability to directly, competitively, and reversibly inhibit the H+,K+-ATPase without the need for acid activation results in a pharmacological profile characterized by rapid, potent, and durable acid suppression.[2][9] Key structural features, including its high pKa and slow dissociation kinetics from the proton pump, underpin its clinical advantages.[13][15] This in-depth understanding of its core mechanism is crucial for researchers and drug development professionals exploring the next generation of treatments for acid-related diseases.

References

- 1. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. CN105566295A - this compound compound and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Vonoprazan: A systematic review of an alternative to proton pump inhibitors - MedCrave online [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. A Comprehensive Review on the Efficacy and Safety of Vonoprazan in the Management of Gastric Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progress in the Study of this compound vs. Proton Pump Inhibitors in the Treatment of Gastroesophageal Reflux Disease [scirp.org]

- 10. Randomised clinical trial: efficacy and safety of vonoprazan vs. lansoprazole in patients with gastric or duodenal ulcers – results from two phase 3, non‐inferiority randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The First-in-Class Potassium-Competitive Acid Blocker, this compound: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. vonoprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacodynamics and Pharmacokinetics of the Potassium-Competitive Acid Blocker Vonoprazan and the Proton Pump Inhibitor Lansoprazole in US Subjects - ProQuest [proquest.com]

- 19. Pharmacodynamics and Pharmacokinetics of the Potassium-Competitive Acid Blocker Vonoprazan and the Proton Pump Inhibitor Lansoprazole in US Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of gastric acid suppression with vonoprazan using calcium carbonate breath test - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Vonoprazan Fumarate (solubility, pKa)

An In-depth Technical Guide to the Physicochemical Properties of Vonoprazan Fumarate

Introduction

This compound (TAK-438) is a first-in-class potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases.[1][2] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan competitively and reversibly inhibits the H+, K+-ATPase (proton pump) in gastric parietal cells.[1][3] Its efficacy and pharmacokinetic profile are intrinsically linked to its fundamental physicochemical properties, primarily its solubility and acid dissociation constant (pKa). This guide provides a detailed overview of these properties, intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder.[3] The formation of a salt with fumaric acid enhances the compound's stability and improves its solubility and dissolution rate, which are critical for its therapeutic performance.[4]

pKa (Acid Dissociation Constant)

Vonoprazan is a weak base, and its pKa value is a critical determinant of its behavior in physiological environments.[5] The high basicity allows it to concentrate in the acidic canaliculi of gastric parietal cells, contributing to its potent and sustained acid-suppressing effect.[6][7][8] Several pKa values have been reported in the literature, highlighting its alkaline nature.

Table 1: Reported pKa Values for Vonoprazan

| pKa Value | Source Citation |

| 9.6 | [6][8] |

| 9.37 | [9] |

| 9.1 - 9.3 | [5] |

| 9.06 | [7][10][11] |

Solubility Profile

The solubility of this compound is a key factor influencing its absorption and bioavailability. It exhibits pH-dependent solubility, with solubility increasing as the pH decreases.[12] Its solubility has been characterized in a range of organic solvents and aqueous media.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility Description | Source Citation |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3][10][13][14] |

| Water | Very slightly soluble; <1 mg/mL | [3][10][12] |

| Methanol | Very slightly soluble / Limited solubility | [3][10] |

| N,N-Dimethylacetamide | Limited solubility | [3] |

| N,N-Dimethylformamide | Limited solubility | [3] |

| Ethanol (99.5%) | Slightly soluble | [3] |

| 2-Propanol | Very low solubility | [3] |

| Acetone | Very low solubility | [3] |

| 1-Octanol | Very low solubility | [3] |

| Acetonitrile | Very low solubility | [3] |

Experimental Protocols

Standardized methodologies are employed to determine the pKa and solubility of active pharmaceutical ingredients (APIs). For sparingly soluble compounds like Vonoprazan, specific techniques are required.

Methodology for pKa Determination

Due to the poor water solubility of Vonoprazan, conventional potentiometric titration is not ideal.[15][16] Alternative methods such as potentiometry using co-solvents, UV-spectroscopy, and High-Performance Liquid Chromatography (HPLC) are more suitable.[15][17]

Reverse-Phase HPLC (RP-HPLC) Method:

This method is based on the differential retention behavior of the ionized and non-ionized forms of the analyte at various pH levels.[17][18]

-

System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.

-

Mobile Phase Preparation: A series of mobile phases are prepared using buffers to cover a range of pH values (e.g., from pH 2 to pH 11). The organic modifier (e.g., acetonitrile) concentration is kept constant.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (like DMSO) and then diluted with the mobile phase.

-

Chromatographic Analysis: The sample is injected into the HPLC system for each mobile phase pH. The retention time is recorded.

-

Data Analysis: A graph of retention time versus pH is plotted, which typically results in a sigmoidal curve. The pKa value corresponds to the pH at the inflection point of this curve.[18]

Methodology for Solubility Determination

The Saturation Shake-Flask method is the gold standard for determining equilibrium solubility.[19][20]

Equilibrium Shake-Flask Method:

This protocol is adapted from guidelines provided by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[21][22]

-

Medium Preparation: Prepare aqueous buffer solutions at a minimum of three pH conditions relevant to the physiological range, such as pH 1.2, 4.5, and 6.8.[22] The temperature should be maintained at 37 ± 1 °C.[21]

-

Sample Addition: Add an excess amount of this compound solid to flasks containing the prepared buffer solutions. The excess solid ensures that equilibrium with the saturated solution is achieved.[19]

-

Equilibration: The flasks are sealed and agitated in a mechanical shaker or orbital shaker at a constant temperature (37 ± 1 °C) for a predetermined period (e.g., 24 to 48 hours) until equilibrium is reached.[19][20] Equilibrium is confirmed when consecutive measurements from samples taken at different time points yield the same solubility value.[19]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the supernatant by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear supernatant is quantified using a validated, stability-indicating analytical method, such as HPLC.[21]

-

pH Measurement: The pH of the saturated solution is measured and recorded after the experiment to ensure it has not deviated significantly.[19]

Visualizations

Logical Relationship Diagram

Caption: Impact of Physicochemical Properties on Drug Development.

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. This compound | 1260141-27-2 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 881681-01-2 [chemicalbook.com]

- 4. How does fumaric acid contribute to the stability of vonoprazan in the tablet formulation? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. The First-in-Class Potassium-Competitive Acid Blocker, this compound: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. toku-e.com [toku-e.com]

- 11. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Cocrystals of Vonoprazan: Machine Learning-Assisted Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. This compound (CAS 881681-01-2) | Abcam [abcam.com]

- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 16. medwinpublishers.com [medwinpublishers.com]

- 17. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 18. academic.oup.com [academic.oup.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 22. who.int [who.int]

Pharmacological profile of Vonoprazan Fumarate

An In-depth Technical Guide to the Pharmacological Profile of Vonoprazan Fumarate

Abstract

This compound (TAK-438) is a first-in-class potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related gastrointestinal disorders.[1][2] Unlike traditional proton pump inhibitors (PPIs), which require acid activation and bind irreversibly to the H+,K+-ATPase, vonoprazan acts via a reversible, potassium-competitive mechanism, leading to a more rapid, potent, and sustained inhibition of gastric acid secretion.[3] Its pharmacokinetic and pharmacodynamic profile is characterized by a rapid onset of action, a long duration of effect, and minimal influence from CYP2C19 genetic polymorphisms.[4][5] Clinical trials have demonstrated its efficacy in healing erosive esophagitis, treating peptic ulcers, and eradicating Helicobacter pylori, often showing non-inferiority or superiority to conventional PPIs.[6][7] This guide provides a comprehensive technical overview of the pharmacological properties of vonoprazan, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Vonoprazan is a potassium-competitive acid blocker (P-CAB) that directly inhibits the final step of gastric acid production in gastric parietal cells.[8][9] The target of vonoprazan is the H+,K+-ATPase enzyme, also known as the proton pump, which is responsible for exchanging intracellular hydrogen ions (H+) for extracellular potassium ions (K+) across the apical membrane of the parietal cell.[10]

Key features of its mechanism include:

-

Potassium-Competitive Inhibition: Vonoprazan competes with K+ for binding to the luminal surface of the H+,K+-ATPase.[4][11] By binding to or near the potassium-binding site, it sterically hinders K+ access and prevents the conformational change required for proton translocation, thus inhibiting the pump's activity.[12]

-

Reversible Binding: Unlike PPIs that form irreversible covalent disulfide bonds with the proton pump, vonoprazan binds non-covalently and reversibly.[13][9]

-

No Acid Activation Required: Vonoprazan is a stable base that does not require an acidic environment for activation.[14][9] This allows it to inhibit both active and resting proton pumps, contributing to its rapid onset of action.[9]

-

High pKa and Accumulation: Vonoprazan has a high pKa of approximately 9.06 to 9.6.[5][8][11] This property causes it to become protonated and accumulate at high concentrations within the acidic secretory canaliculi of parietal cells, leading to a potent and prolonged inhibitory effect.[4][5]

The distinct mechanism of vonoprazan compared to traditional PPIs is illustrated in the diagram below.

Caption: Comparison of Vonoprazan and PPI mechanisms at the proton pump.

Pharmacodynamics

Vonoprazan exhibits potent and dose-dependent inhibition of gastric H+,K+-ATPase.[15] Its pharmacodynamic profile is superior to that of PPIs like lansoprazole, showing a more rapid, profound, and sustained increase in intragastric pH.[5][16]

In Vitro Potency

Vonoprazan demonstrates high-potency inhibition of H+,K+-ATPase activity in vitro, with inhibitory constants in the low nanomolar range. It is significantly more potent than PPIs such as lansoprazole.[5]

Table 1: In Vitro Pharmacological Properties of Vonoprazan

| Parameter | Value | Condition | Reference(s) |

|---|---|---|---|

| IC₅₀ | 17-19 nM | Porcine H+,K+-ATPase | [17],[15],[18],[19],[20] |

| 19 nM | pH 6.5 | [15],[18],[20] | |

| 28 nM | pH 7.5 | [15] | |

| Kᵢ | 3 nM | K+-competitive inhibition | [18],[21],[13] |

| Potency Ratio | ~350x | More potent than lansoprazole | [8],[11],[5] |

| Selectivity | No inhibition | Na+/K+-ATPase at 10 µM |[15] |

Acid Suppression

In human studies, vonoprazan achieves rapid and sustained acid suppression. Following a single 20 mg oral dose, the intragastric pH rises above 4.0 as early as 4 hours post-administration.[5] This effect is maintained for over 24 hours.[5] With repeated daily dosing, the acid-suppressive effect becomes more pronounced.

-

Day 1 (20 mg dose): The 24-hour intragastric pH > 4 holding time ratio (HTR) is approximately 63%.[5][22]

-

Day 7 (20 mg dose): The 24-hour intragastric pH > 4 HTR increases to approximately 83%.[5][22]

-

Post-Discontinuation: The antisecretory effect persists, with intragastric pH remaining elevated for 24 to 48 hours after the last dose.[4][8]

Pharmacokinetics

Vonoprazan displays time-independent pharmacokinetics and is rapidly absorbed following oral administration.[4][8] Its absorption and metabolism are not significantly affected by food intake or CYP2C19 genetic polymorphisms, which is a notable advantage over PPIs.[4][5][11]

Table 2: Pharmacokinetic Parameters of Vonoprazan in Healthy Adults (20 mg Single Dose)

| Parameter | Value | Reference(s) |

|---|---|---|

| Tₘₐₓ (Time to Peak Concentration) | 1.5 - 3.0 hours | [8],[4],[5] |

| Cₘₐₓ (Peak Plasma Concentration) | 25.2 ng/mL | [8] |

| AUC₀₋₁₂ₕ (Area Under the Curve) | 154.8 ng·hr/mL | [8] |

| t₁/₂ (Elimination Half-life) | 7.1 - 7.7 hours | [8],[5] |

| Vd/F (Apparent Volume of Distribution) | 1050 L | [5] |

| CL/F (Apparent Oral Clearance) | 97.3 L/h | [8] |

| Plasma Protein Binding | 85% - 88% | [4],[18] |

| Metabolism | Primarily CYP3A4; also CYP2B6, CYP2C19, CYP2D6, SULT2A1 | [4],[5],[22] |

| Excretion | ~67% Urine (8% unchanged), ~31% Feces (1.4% unchanged) | [8],[4] |

| Bioavailability | Not determined in humans |[5] |

Clinical Efficacy

Clinical trials have established the efficacy of vonoprazan across a range of acid-related disorders, including gastroesophageal reflux disease (GERD), peptic ulcers, and as part of H. pylori eradication regimens.

Erosive Esophagitis (EE)

Vonoprazan has demonstrated non-inferiority to lansoprazole for the healing of erosive esophagitis.[4] In some studies, particularly in patients with severe EE, vonoprazan showed superior efficacy.[23][24] A 4-week course of vonoprazan has been shown to have comparable efficacy to an 8-week course of PPIs for severe EE.[23]

Helicobacter pylori Eradication

Due to its potent and sustained acid suppression, vonoprazan creates a more favorable environment for antibiotics to act against H. pylori. Vonoprazan-based triple therapies have shown significantly higher eradication rates compared to PPI-based regimens.[25]

Table 3: Comparative Clinical Efficacy of Vonoprazan vs. PPIs

| Indication | Vonoprazan Regimen | Comparator Regimen | Outcome | Result | Reference(s) |

|---|---|---|---|---|---|

| Erosive Esophagitis | Vonoprazan 20 mg/day | Lansoprazole 30 mg/day | 8-week healing rate | 92.4% vs. 91.3% (Non-inferior) | [4] |

| H. pylori Eradication | Vonoprazan 20 mg BID + Amox + Clarith | Lansoprazole 30 mg BID + Amox + Clarith | Eradication rate | 91.5% vs. 86.8% | [4] |

| H. pylori Eradication | Vonoprazan 20 mg BID + Amox + Clarith | Various PPIs + Amox + Clarith | Eradication rate | 87.9% vs. 57.3%-71.6% (Superior) | [25] |

| Gastric/Duodenal Ulcers | Vonoprazan-based therapy | Lansoprazole-based therapy | Eradication rates | 92.6% vs. 75.9% (Superior) | [26] |

| Post-ESD Ulcers | Vonoprazan-based therapy | PPI-based therapy | Healing rates | 94.9% vs. 78% (Superior) |[26] |

Safety and Tolerability

Vonoprazan is generally well-tolerated, with a safety profile comparable to that of PPIs.[27][28][29] The most commonly reported adverse events in clinical trials are generally mild to moderate in severity.

-

Common Adverse Events: Diarrhea, constipation, nasopharyngitis, nausea, and rash.[1][4]

-

Drug Interactions: As vonoprazan is primarily metabolized by CYP3A4, co-administration with strong inhibitors (e.g., clarithromycin) can increase its plasma concentration.[22] Due to its potent acid suppression, it may reduce the absorption of drugs that require an acidic gastric environment (e.g., atazanavir).[22]

-

Long-term Safety: While short-term safety is well-established, long-term data are still being gathered. The potent acid suppression can lead to hypergastrinemia, a class effect of strong acid-suppressing agents.[26][30]

Experimental Protocols

Gastric H+,K+-ATPase Inhibition Assay (In Vitro)

The inhibitory activity of vonoprazan on the proton pump is typically determined using an in vitro enzyme assay. The following is a generalized protocol based on standard methodologies.

Caption: Generalized workflow for determining the IC₅₀ of Vonoprazan.

Detailed Steps:

-

Enzyme Source: Gastric H+,K+-ATPase is prepared from the gastric mucosa of animals like pigs or rabbits. The tissue is homogenized and subjected to differential centrifugation to isolate microsomal vesicles rich in the enzyme.

-

Assay Conditions: The prepared enzyme is pre-incubated with various concentrations of vonoprazan in a buffered solution (e.g., Tris-HCl) at a specific pH (e.g., 6.5) in the presence of Mg²⁺ and a fixed concentration of K⁺.

-

Reaction: The enzymatic reaction is started by the addition of ATP. The reaction is allowed to proceed for a set time at 37°C and then stopped (e.g., by adding trichloroacetic acid).

-

Quantification: The amount of inorganic phosphate liberated from ATP hydrolysis is measured, often using a colorimetric method like the Fiske-Subbarow method.

-

Data Analysis: The inhibitory activity at each vonoprazan concentration is calculated relative to a control (no inhibitor). The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve. To determine the Ki, the experiment is repeated at different concentrations of the substrate (K+).

Gastric Acid Secretion Signaling Pathway

Gastric acid secretion is a complex process regulated by neurocrine, paracrine, and endocrine signals that converge on the parietal cell.

Caption: Regulation of acid secretion via the gastric parietal cell.

Conclusion

This compound is a potent, first-in-class potassium-competitive acid blocker with a distinct pharmacological profile that offers several advantages over traditional PPIs.[1][13] Its reversible, K+-competitive inhibition of the H+,K+-ATPase provides rapid, profound, and sustained acid suppression without the need for acid activation.[9] The favorable pharmacokinetic properties, including minimal impact from CYP2C19 genotype and food intake, contribute to its reliable and consistent clinical performance.[4][5] With demonstrated efficacy in healing acid-related mucosal damage and eradicating H. pylori, coupled with a comparable safety profile to PPIs, vonoprazan represents a valuable therapeutic option for the management of acid-related disorders.[29] Further long-term studies will continue to delineate its role in clinical practice.[30]

References

- 1. Vonoprazan - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The First-in-Class Potassium-Competitive Acid Blocker, this compound: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vonoprazan: A systematic review of an alternative to proton pump inhibitors - MedCrave online [medcraveonline.com]

- 7. Vonoprazan versus proton pump inhibitors for the management of gastroesophageal reflux disease: A protocol for a systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. scholarsinmedicine.com [scholarsinmedicine.com]

- 10. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vonoprazan | C17H16FN3O2S | CID 15981397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. vonoprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Pharmacodynamics and Pharmacokinetics of the Potassium-Competitive Acid Blocker Vonoprazan and the Proton Pump Inhibitor Lansoprazole in US Subjects - ProQuest [proquest.com]

- 17. medkoo.com [medkoo.com]

- 18. This compound (TAK 438) | Potassium Channel inhibitor | P-CAB (potassium-competitive acid blocker) |CAS 1260141-27-2 |TAK-438, TAK 438, trade name Takecab InvivoChem [invivochem.com]

- 19. glpbio.com [glpbio.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. selleck.co.jp [selleck.co.jp]

- 22. products.pharmacyboardkenya.org [products.pharmacyboardkenya.org]

- 23. ISPOR - Vonoprazan Versus Proton-Pump Inhibitors for the Management of Severe Reflux Esophagitis: A Systematic Review and Network Meta-Analysis [ispor.org]

- 24. Efficacy of Vonoprazan for Gastroesophageal Reflux Symptoms in Patients with Proton Pump Inhibitor-resistant Non-erosive Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Comparative study: Vonoprazan and proton pump inhibitors in Helicobacter pylori eradication therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Comprehensive Review on the Efficacy and Safety of Vonoprazan in the Management of Gastric Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Progress in the Study of this compound vs. Proton Pump Inhibitors in the Treatment of Gastroesophageal Reflux Disease [scirp.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

Methodological & Application

Animal Models in the Preclinical Evaluation of Vonoprazan Fumarate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rat and dog models in the research and development of Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB). Detailed protocols for key in vivo experiments are provided to guide researchers in pharmacology and drug metabolism studies.

Introduction to Vonoprazan and the Role of Animal Models

This compound is a next-generation acid suppressant that potently inhibits gastric H+, K+-ATPase (the proton pump) in a potassium-competitive and reversible manner.[1][2][3][4] Unlike proton pump inhibitors (PPIs), Vonoprazan does not require acid activation and has a rapid onset of action and prolonged duration of effect.[1][2][3][5] Preclinical animal models, primarily in rats and dogs, have been instrumental in characterizing its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles before advancing to human clinical trials. These models allow for the investigation of drug disposition, mechanism of action, and potential adverse effects in a whole-organism system.

Pharmacokinetics in Rat and Dog Models

Pharmacokinetic studies in rats and dogs have been crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Vonoprazan.

Following oral administration, [14C]-labeled Vonoprazan was rapidly absorbed in both rats and dogs, with high apparent absorption.[6] In rats, radioactivity in most tissues peaked at 1-hour post-dose and declined to very low levels by 168 hours.[6] A notable finding was the high accumulation and retention of Vonoprazan in the stomach, the target organ.[6]

The metabolism of Vonoprazan is extensive in both species, with the parent compound being a minor component in plasma and excreta.[6][7] The primary metabolic pathways involve oxidative deamination.[7][8] The major route of excretion of drug-related radioactivity is fecal in rats and urinary in dogs.[6]

Table 1: Summary of Key Pharmacokinetic Findings for Vonoprazan in Rats and Dogs

| Parameter | Rat | Dog | Citation |

| Absorption | Rapid | Rapid | [6] |

| Distribution | High accumulation in the stomach | Not explicitly stated, but high stomach accumulation is a class effect | [6] |

| Metabolism | Almost completely metabolized | Almost completely metabolized | [7][8] |

| Major Metabolites in Plasma | Oxidative metabolite (M-I) | Glucuronide of a secondary metabolite (M-II-G) | [6] |

| Major Excretion Route | Feces | Urine | [6] |

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical single-dose pharmacokinetic study of Vonoprazan in Sprague-Dawley rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of Vonoprazan following oral administration in rats.

Materials:

-

Male Sprague-Dawley rats (180–220 g)[9]

-

This compound

-

Vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na))[9]

-

Oral gavage needles

-

Blood collection tubes (e.g., with heparin)

-

Centrifuge

-

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system[10]

Procedure:

-

Animal Acclimatization: House rats under standard conditions (25°C, 40-60% humidity, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.[9]

-

Dosing:

-

Blood Sampling:

-

Plasma Preparation:

-

Sample Analysis:

-

Determine the concentrations of Vonoprazan and its metabolites in the plasma samples using a validated UPLC-MS/MS method.[10]

-

-

Data Analysis:

-

Plot the mean plasma concentration versus time.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

-

Pharmacodynamics: Gastric Acid Suppression

The primary pharmacodynamic effect of Vonoprazan is the inhibition of gastric acid secretion. This has been evaluated in both rat and dog models.

Table 2: Pharmacodynamic Effects of Vonoprazan on Gastric Acid Secretion

| Species | Model | Key Findings | Citation |

| Rat | Histamine-stimulated acid secretion | Dose-dependent inhibition of acid secretion. Complete inhibition observed at 4 mg/kg (oral). | [11] |

| Dog | Heidenhain pouch model with histamine stimulation | Potent and long-lasting inhibition of gastric acid secretion. | [12] |

Protocol 2: Histamine-Stimulated Gastric Acid Secretion in a Dog Model

This protocol is based on the principles used for studying gastric acid secretion in Heidenhain pouch dogs.

Objective: To evaluate the inhibitory effect of Vonoprazan on histamine-stimulated gastric acid secretion in dogs.

Materials:

-

Beagle dogs (7-10 kg) with surgically prepared Heidenhain pouches.[7]

-

This compound

-

Histamine

-

Saline solution

-

pH meter and titrator

-

Infusion pumps

Procedure:

-

Animal Preparation:

-

Use dogs that have fully recovered from Heidenhain pouch surgery.

-

Fast the dogs overnight with free access to water.

-

-

Baseline Acid Secretion:

-

Collect gastric juice from the pouch to establish a baseline.

-

-

Histamine Stimulation:

-

Administer a continuous intravenous infusion of histamine to stimulate gastric acid secretion.[12]

-

-

Vonoprazan Administration:

-

Gastric Juice Collection:

-

Collect gastric juice from the pouch at regular intervals for several hours post-Vonoprazan administration.[12]

-

-

Analysis of Gastric Juice:

-

Measure the volume of the collected gastric juice.

-

Determine the acid concentration by titration with a standard base to a pH of 7.0.

-

Calculate the total acid output (volume × concentration).

-

-

Data Analysis:

-

Plot the acid output over time.

-

Calculate the percentage inhibition of histamine-stimulated acid secretion at different time points after Vonoprazan administration.

-

Efficacy in Gastric Ulcer Models

The therapeutic efficacy of Vonoprazan has been assessed in animal models of gastric ulcers, particularly those induced by non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: Efficacy of Vonoprazan in a Rat Model of NSAID-Induced Gastric Ulcer

| Model | Doses of Vonoprazan | Comparator | Key Findings | Citation |

| NSAID-induced ulcer recurrence | 10 mg and 20 mg | Lansoprazole 15 mg | Vonoprazan was effective and well-tolerated for preventing NSAID-related peptic ulcer recurrence, with efficacy equivalent to lansoprazole. | [14] |

Protocol 3: NSAID-Induced Gastric Ulcer Model in Rats

This protocol describes the creation and assessment of gastric ulcers induced by NSAIDs in rats to evaluate the protective effects of Vonoprazan.

Objective: To assess the efficacy of Vonoprazan in preventing the recurrence of NSAID-induced gastric ulcers in rats.

Materials:

-

Sprague-Dawley rats

-

An NSAID (e.g., indomethacin)

-

This compound

-

Vehicle

-

Stereomicroscope

-

Ulcer scoring system

Procedure:

-

Induction of Ulcers:

-

Administer the NSAID to rats to induce initial gastric ulcers.

-

-

Treatment:

-

Divide the rats into groups: a control group receiving vehicle, a comparator group (e.g., lansoprazole), and groups receiving different doses of Vonoprazan (e.g., 10 and 20 mg/kg).[14]

-

Administer the respective treatments orally once daily for a specified period (e.g., several weeks) while continuing NSAID administration.[14]

-

-

Evaluation of Ulcer Recurrence:

-

At the end of the treatment period, euthanize the rats.

-

Excise the stomachs and open them along the greater curvature.

-

Examine the gastric mucosa for the presence of ulcers under a stereomicroscope.

-

Measure the size of any ulcers and calculate an ulcer index or score.

-

-

Data Analysis:

-

Compare the incidence and severity of ulcer recurrence among the different treatment groups.

-

Use appropriate statistical tests to determine the significance of the findings.

-

Safety Pharmacology

Safety pharmacology studies are essential to identify potential adverse effects on major physiological systems.[15] Dogs are a commonly used species for these studies, particularly for assessing cardiovascular safety using telemetry.[15]

Core Battery Safety Pharmacology Studies:

-

Central Nervous System (CNS): Assessed through functional observation batteries to detect effects on behavior and coordination.[15]

-

Cardiovascular System: Telemeterized dogs are used to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters to detect any drug-induced changes.[15]

-

Respiratory System: Evaluated using methods like whole-body plethysmography to measure respiratory rate and tidal volume.[15]

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of Vonoprazan

Experimental Workflow: Pharmacokinetic Study in Rats

Experimental Workflow: Gastric Acid Suppression in Dogs

Experimental Workflow: NSAID-Induced Ulcer Model in Rats

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disposition and metabolism of TAK-438 (this compound), a novel potassium-competitive acid blocker, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiologically based pharmacokinetic–pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physiologically based pharmacokinetic-pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vonoprazan prevents ulcer recurrence during long-term NSAID therapy: randomised, lansoprazole-controlled non-inferiority and single-blind extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Safety Pharmacology - IITRI [iitri.org]

Application Note and Protocol for HPLC Quantification of Vonoprazan Fumarate

This document provides a detailed protocol for the quantification of Vonoprazan Fumarate in bulk drug and pharmaceutical formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is based on established and validated procedures to ensure accuracy, precision, and reliability for research, quality control, and drug development purposes.

Introduction

This compound is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders.[1][2][3][4] Accurate and precise quantification of this compound is crucial for ensuring the quality and efficacy of the drug product. This application note describes a robust RP-HPLC method for its determination.

Experimental Protocols

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. Two exemplary isocratic methods are presented below, offering flexibility based on laboratory resources and specific analytical needs.

Table 1: HPLC Chromatographic Conditions

| Parameter | Method 1 | Method 2 |

| HPLC Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm)[5] | Agilent 5 HC C18 (150 x 4.6 mm, 5 µm)[4][6] |

| Mobile Phase | Water (pH 3.0) : Acetonitrile (95:5, v/v)[5] | Buffer : Acetonitrile (65:35 v/v) |

| Buffer: 0.01M KH2PO4 + 0.02M Na2HPO4, pH 6.8[4][6] | ||

| Flow Rate | 0.8 mL/min[5] | 1.0 mL/min[4][6] |

| Injection Volume | 10 µL[5] | 30 µL[4][6] |

| Detection Wavelength | 213 nm[5] | 225 nm[4][6] |

| Column Temperature | 25°C[5] | 35°C[4][6] |

| Run Time | 10 minutes[5] | 6 minutes[4][6] |

| Retention Time | ~3.9 minutes[5] | ~3.3 minutes[4][6] |

Preparation of Solutions

-

Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[5]

-

Dissolve the standard in the mobile phase and make up the volume to the mark.

-

From this stock solution, prepare working standards in the concentration range of 10-60 µg/mL by diluting with the mobile phase.[5]

-

Weigh and finely powder at least 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 20 mg of Vonoprazan and transfer it to a 20 mL volumetric flask.[4]

-

Add approximately 15 mL of the diluent (mobile phase) and sonicate for 20 minutes with occasional shaking to ensure complete dissolution.[4]

-

Make up the volume to the mark with the diluent and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.[4]

-

Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method.

System Suitability

Before sample analysis, the chromatographic system must meet the following suitability parameters. These are determined from six replicate injections of a standard solution (e.g., 30 µg/mL).[5]

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Areas | ≤ 2.0% |

| % RSD of Retention Times | ≤ 1.0% |

Method Validation Summary

The described methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose.[2][5][7][8]

Table 3: Method Validation Data

| Parameter | Result (Method 1) | Result (Method 2) |

| Linearity Range | 10 - 60 µg/mL[5] | 1 - 25 µg/mL[8] |

| Correlation Coefficient (r²) | > 0.998[5] | > 0.999[7] |

| Accuracy (% Recovery) | 98.0 - 102.0%[7] | 99.72% - 101.74%[8] |

| Precision (% RSD) | < 2.0%[7] | < 2.0% |

| Limit of Detection (LOD) | 5.33 µg/mL[5] | 0.1 µg/mL[8] |

| Limit of Quantification (LOQ) | 16.16 µg/mL[5] | 0.5 µg/mL[8] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: HPLC analysis workflow for this compound quantification.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in this compound drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. journals.ekb.eg [journals.ekb.eg]

- 5. veterinaria.org [veterinaria.org]

- 6. Method Development and Validation for Estimation of Vonoprazan By RP-HPLC Method In Bulk and Tablets Dosage Form [ejchem.journals.ekb.eg]

- 7. ijirt.org [ijirt.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for LC-MS/MS Method Development of Vonoprazan Fumarate in Plasma

Introduction

Vonoprazan Fumarate is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders. Accurate and reliable quantification of Vonoprazan in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed application note and protocol for the development and validation of a sensitive and specific LC-MS/MS method for the determination of this compound in human plasma.

Analyte and Internal Standard

-

Analyte: Vonoprazan

-

Internal Standard (IS): Vonoprazan-d4 (a stable isotope-labeled internal standard) is highly recommended for optimal accuracy and precision.[1][2][3][4] Alternatively, Diazepam can be used as an internal standard.[5][6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

A summary of established LC-MS/MS conditions for the analysis of Vonoprazan is presented below.

Table 1: LC-MS/MS Parameters

| Parameter | Condition 1 | Condition 2 |

| LC System | UPLC/HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm)[5] | Hedera ODS-2 (2.1 x 150 mm, 5 µm)[8] |

| Mobile Phase A | 0.1% Formic acid in Water[1][2][5] | 0.2% Acetic acid in Water[8] |

| Mobile Phase B | Acetonitrile[1][2][5] | Acetonitrile and Methanol mixture[8] |

| Gradient | Gradient elution is typically employed[1][2][5] | Gradient elution[8] |

| Flow Rate | 0.4 - 0.5 mL/min[9][10] | Not Specified |

| Column Temperature | 30 - 40 °C[5][10] | Not Specified |

| Injection Volume | 10 - 20 µL[9][10] | Not Specified |

| MS System | Triple Quadrupole Mass Spectrometer | API 4000 or equivalent[8] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2][5] | Negative Electrospray Ionization (ESI-)[8] |

| MRM Transitions | Vonoprazan: m/z 346.0 → 315.1[1][2][3][4] | Amoxicillin: m/z 364.1 → 223.1[8] |

| Vonoprazan-d4 (IS): m/z 350.0 → 316.0[1][2][3][4] | Amoxicillin-d4 (IS): m/z 368.1 → 227.1[8] | |

| Diazepam (IS): m/z 285.25 → 193.10[5] |

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and simple method for plasma sample preparation.

Materials:

-

Human plasma samples

-

Vonoprazan and Vonoprazan-d4 stock solutions

-

Acetonitrile (ACN) with 0.1% or 0.2% Formic Acid[9]

-

Centrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

HPLC vials

Procedure:

-

Thaw plasma samples to room temperature.

-

Pipette 100 µL of plasma into a 1.5 mL centrifuge tube.

-

Add 10 µL of the internal standard working solution (Vonoprazan-d4).[9]

-

Add 500 µL of cold acetonitrile (containing 0.2% formic acid) to precipitate plasma proteins.[9]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean HPLC vial.

-

Inject a portion of the supernatant into the LC-MS/MS system.

Figure 1: Protein Precipitation Workflow

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE is a more selective sample preparation technique that can provide cleaner extracts.

Materials:

-

Human plasma samples

-

Vonoprazan and Diazepam stock solutions

-

Extraction solvent (e.g., Ethyl acetate or Methyl tert-butyl ether)

-

Centrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., Nitrogen evaporator)

-

Reconstitution solution (e.g., 50:50 Acetonitrile:Water)

-

HPLC vials

Procedure:

-

Thaw plasma samples to room temperature.

-

Pipette 200 µL of plasma into a 1.5 mL centrifuge tube.

-

Add the internal standard (Diazepam) at a fixed concentration.[5]

-

Add 1 mL of the extraction solvent.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 200 µL of the reconstitution solution.

-

Vortex and transfer to an HPLC vial for injection.

Figure 2: Liquid-Liquid Extraction Workflow

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA).[5] Key validation parameters are summarized below.

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.[9] |

| Linearity | Calibration curve should have a correlation coefficient (r²) ≥ 0.99.[5] |

| Lower Limit of Quantification (LLOQ) | The analyte peak should be identifiable, discrete, and reproducible with a precision of ≤ 20% and accuracy within 80-120%.[1] |

| Accuracy and Precision | The intra- and inter-day precision (as %RSD) should not exceed 15% (20% at LLOQ), and accuracy (as %RE) should be within ±15% (±20% at LLOQ).[5] |

| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible.[1] |

| Matrix Effect | The matrix effect should be assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the plasma matrix.[1] |

| Stability | Analyte stability should be evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative.[5] |

Quantitative Data Summary

The following table summarizes the quantitative performance of a typical validated LC-MS/MS method for Vonoprazan.

Table 3: Summary of Quantitative Performance

| Parameter | Vonoprazan |

| Linearity Range (ng/mL) | 0.150 - 60.000[1][2][3][4] |

| Correlation Coefficient (r²) | > 0.998[5] |

| LLOQ (ng/mL) | 0.150[1][2][3][4] |

| Intra-day Precision (%RSD) | < 15%[5] |

| Inter-day Precision (%RSD) | < 15%[5] |

| Intra-day Accuracy (%RE) | ± 15%[5] |

| Inter-day Accuracy (%RE) | ± 15%[5] |

| Mean Absolute Recovery | > 93%[5] |

Logical Relationship for Method Development

The development of a robust LC-MS/MS method involves a series of logical steps to optimize each stage of the analysis.

Figure 3: Method Development Logic

References

- 1. LC-MS/MS method for quick detection of this compound in human plasma: Development, validation and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC–MS/MS method for quick detection of this compound in human plasma: Development, validation and its application to a bioequivalence study [m.x-mol.net]

- 3. scilit.com [scilit.com]

- 4. citedrive.com [citedrive.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. citedrive.com [citedrive.com]

- 8. researchgate.net [researchgate.net]

- 9. dacemirror.sci-hub.red [dacemirror.sci-hub.red]

- 10. tandfonline.com [tandfonline.com]

Preclinical Efficacy of Vonoprazan Fumarate: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical experimental design for evaluating Vonoprazan Fumarate, a novel potassium-competitive acid blocker (P-CAB). Detailed protocols for key in vitro and in vivo assays are presented to ensure robust and reproducible results in the study of gastric acid suppression.

Introduction

This compound is a next-generation agent for acid-related disorders, acting by reversibly inhibiting the gastric H+,K+-ATPase (proton pump) in a potassium-competitive manner.[1][2] Unlike proton pump inhibitors (PPIs), Vonoprazan does not require acid activation and exhibits a rapid onset of action and prolonged duration of effect.[1][3] These characteristics make it a promising candidate for the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and as part of Helicobacter pylori eradication therapy.[4] Meticulous preclinical evaluation is paramount to understanding its pharmacological profile.

In Vitro Efficacy Assessment

H+,K+-ATPase Inhibition Assay

The cornerstone of in vitro evaluation is the direct assessment of Vonoprazan's inhibitory activity on its molecular target, the H+,K+-ATPase. This enzyme is responsible for the final step in gastric acid secretion.[5]

Protocol for H+,K+-ATPase Inhibition Assay

1. Preparation of Gastric Microsomes (Source of H+,K+-ATPase):

-

Euthanize male Sprague-Dawley rats (200-250 g) and excise the stomachs.

-

Open the stomach along the greater curvature and rinse with ice-cold saline to remove contents.

-

Isolate the gastric mucosa by scraping the inner surface with a glass slide.

-

Homogenize the mucosa in a buffer solution (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

-

Perform differential centrifugation to isolate the microsomal fraction containing the H+,K+-ATPase.[3] The final pellet is resuspended in a suitable buffer and stored at -80°C.

2. ATPase Activity Assay:

-

Prepare a reaction mixture containing 40 mM Tris-HCl buffer (pH 7.4), 2 mM MgCl₂, and 10 µg of the prepared gastric microsomal protein.[6]

-

Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 2 mM ATP Tris salt.[6]

-

Incubate the reaction for 20 minutes at 37°C.

-

Terminate the reaction by adding 1 ml of ice-cold 10% (v/v) trichloroacetic acid.[6]

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the Fiske-Subbarow method, by measuring absorbance at 400 nm.[6]

-

Calculate the percentage of inhibition for each Vonoprazan concentration and determine the IC₅₀ value.

Table 1: Example Data for In Vitro H+,K+-ATPase Inhibition by this compound

| Vonoprazan (nM) | % Inhibition (Mean ± SD) |

| 1 | 15.2 ± 2.1 |

| 10 | 48.9 ± 3.5 |

| 50 | 85.7 ± 2.8 |

| 100 | 95.1 ± 1.9 |

| 500 | 98.6 ± 1.2 |

| IC₅₀ (nM) | ~12 |

In Vivo Efficacy Assessment

Gastric Acid Secretion in a Rat Model

The pylorus ligation model in rats is a widely used and effective method to evaluate the in vivo antisecretory activity of compounds like Vonoprazan.[7][8] This model induces the accumulation of gastric secretions, allowing for the measurement of volume and acidity.

Protocol for Pylorus Ligation-Induced Gastric Acid Secretion in Rats

1. Animal Preparation:

-

Use male Wistar rats (180-220 g) fasted for 24 hours with free access to water.[9]

-

House the rats in cages with raised mesh bottoms to prevent coprophagy.[9]

2. Administration of this compound:

-

Administer this compound orally (e.g., 1, 3, and 10 mg/kg) or via the desired route. The control group receives the vehicle.

3. Surgical Procedure (Pylorus Ligation):

-

Anesthetize the rats with a suitable anesthetic (e.g., ether or pentobarbital).[7][9]

-

Make a midline abdominal incision to expose the stomach.

-

Carefully ligate the pyloric sphincter without damaging the surrounding blood vessels.[7][9]

-

Close the abdominal wall with sutures.[9]

4. Sample Collection and Analysis:

-

After a set period (e.g., 4 or 19 hours post-ligation), euthanize the animals.[7][8]

-

Isolate and remove the stomach.

-

Collect the gastric contents into a centrifuge tube.[9]

-

Measure the volume of the gastric juice.

-

Centrifuge the gastric juice to remove any solid debris.

-

Determine the total acidity of the supernatant by titrating with 0.01 N NaOH to a pH of 7.0, using phenolphthalein as an indicator.[7][8]

-

Calculate the total acid output.

Table 2: Example Data for In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats

| Treatment (mg/kg, p.o.) | Gastric Volume (mL) (Mean ± SD) | Total Acidity (mEq/L) (Mean ± SD) | Total Acid Output (µEq/4h) (Mean ± SD) | % Inhibition of Acid Output |

| Vehicle Control | 8.5 ± 1.2 | 110 ± 15 | 935 ± 180 | - |

| Vonoprazan (1) | 6.2 ± 0.9 | 75 ± 12 | 465 ± 105 | 50.3% |

| Vonoprazan (3) | 4.1 ± 0.7 | 40 ± 8 | 164 ± 45 | 82.5% |

| Vonoprazan (10) | 2.8 ± 0.5 | 25 ± 6 | 70 ± 21 | 92.5% |

Histamine-Stimulated Gastric Acid Secretion

To assess the efficacy of Vonoprazan against a stimulated acid secretion state, a secretagogue like histamine can be used.

Protocol for Histamine-Stimulated Gastric Acid Secretion in Anesthetized Rats

1. Animal Preparation and Surgery:

-

Anesthetize rats as described previously.

-

Perform a tracheotomy and cannulate the trachea to ensure a clear airway.

-

Insert a cannula into the esophagus and another through the pylorus for gastric perfusion.[10][11]

2. Gastric Perfusion:

-

Continuously perfuse the stomach with saline at a constant rate.

-

Collect the perfusate at regular intervals (e.g., every 15 minutes).

3. Stimulation and Treatment:

-

After a basal collection period, induce gastric acid secretion by intravenous infusion of histamine (e.g., 2-8 mg/kg/hr).

-

Administer this compound intravenously or intraduodenally at various doses.

4. Analysis:

-

Measure the acidity of the collected perfusate by titration with NaOH.

-

Plot the acid output over time to observe the inhibitory effect of Vonoprazan.

Table 3: Example Data for Histamine-Stimulated Gastric Acid Secretion

| Treatment | Basal Acid Output (µEq/15 min) (Mean ± SD) | Peak Histamine-Stimulated Acid Output (µEq/15 min) (Mean ± SD) | % Inhibition of Stimulated Secretion |

| Vehicle Control | 1.5 ± 0.3 | 15.2 ± 2.1 | - |

| Vonoprazan (0.3 mg/kg, i.v.) | 1.4 ± 0.4 | 5.8 ± 1.2 | 61.8% |

| Vonoprazan (1.0 mg/kg, i.v.) | 1.2 ± 0.3 | 1.9 ± 0.5 | 87.5% |

Visualizing Pathways and Workflows

To better understand the experimental design and the mechanism of action of Vonoprazan, the following diagrams are provided.

Caption: Gastric Acid Secretion Signaling Pathway and Vonoprazan's Mechanism of Action.

Caption: Experimental Workflow for the Pylorus Ligation Model in Rats.

References

- 1. The histamine test meal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The release of histamine during gastric acid secretion in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gastric (H+,K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]

- 8. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]

- 9. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stimulation of gastric alkaline secretion by histamine in rats: possible involvement of histamine H2-receptors and endogenous prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vonoprazan Fumarate in NSAID-Induced Gastropathy Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vonoprazan Fumarate in the context of Nonsteroidal Anti-Inflammatory Drug (NSAID)-induced gastropathy. Detailed protocols for inducing gastropathy in animal models and the clinical application of Vonoprazan are presented, supported by quantitative data and visualizations to facilitate understanding and experimental design.

Introduction to Vonoprazan and NSAID-Induced Gastropathy

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic and anti-inflammatory properties. However, their long-term use is associated with a significant risk of gastrointestinal adverse events, including the development of peptic ulcers and bleeding[1]. The primary mechanism of NSAID-induced mucosal injury involves the inhibition of cyclooxygenase (COX) enzymes, leading to a deficiency in gastroprotective prostaglandins[2].

Vonoprazan is a potassium-competitive acid blocker (P-CAB) that inhibits the H+, K+-ATPase enzyme in gastric parietal cells[1][3]. Unlike proton pump inhibitors (PPIs), Vonoprazan does not require acid activation and provides a more potent and sustained suppression of gastric acid secretion from the first dose[1][4]. This rapid and strong action makes it a promising agent for the prevention and treatment of NSAID-induced gastropathy[3][5].

Mechanism of Action

Vonoprazan competitively blocks the potassium-binding site of the gastric H+, K+-ATPase (proton pump), the final step in the gastric acid secretion pathway[1][4]. This reversible inhibition leads to a rapid, strong, and prolonged reduction in gastric acid production[2][3]. A key advantage of Vonoprazan over traditional PPIs is its rapid onset of action and its efficacy, which is not significantly affected by CYP2C19 genetic polymorphisms[6].

Signaling Pathway of Gastric Acid Secretion and Inhibition by Vonoprazan

References

- 1. Analagesic and Anti-Inflammatory Potentials of a Less Ulcerogenic Thiadiazinethione Derivative in Animal Models: Biochemical and Histochemical Correlates - PMC [pmc.ncbi.nlm.nih.gov]